3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one
Description
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C7H14N2O/c1-7(2,5-8)6(10)9-3-4-9/h3-5,8H2,1-2H3 |
InChI Key |
MKIHNNYFTOEKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(=O)N1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of aziridine with a suitable precursor. One common method involves the reaction of aziridine with a ketone or aldehyde in the presence of a catalyst. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in a variety of substituted aziridine compounds .
Scientific Research Applications
3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA. This reactivity makes it a potential candidate for use in cancer therapy, where it can induce DNA damage and inhibit cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its aziridine substituent, which distinguishes it from analogs with larger heterocycles (e.g., piperidine, benzimidazole). Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Aziridine vs. Stability: Aziridine’s strain makes it prone to hydrolysis, whereas pyrrolidine/piperidine analogs (e.g., ) exhibit better thermal and pH stability.
Biological Activity
3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound notable for its unique structural features, particularly the presence of an aziridine ring. This compound has garnered attention in various biological studies due to its potential therapeutic applications and mechanisms of action. This article delves into the biological activity of this compound, summarizing key findings from diverse research sources.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 170.21 g/mol
- IUPAC Name : 3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one
- CAS Number : 1251222-95-3
The compound's structure includes a ketone functional group and an aziridine ring, contributing to its reactivity and biological interactions.
Research indicates that 3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one exhibits various biological activities, primarily through its interaction with biological macromolecules. The aziridine moiety is known for its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to modifications that alter their function.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
- Study 1 : A study published in Molecules reported that derivatives of aziridine compounds showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation and disruption of mitochondrial membrane potential .
- Study 2 : Another investigation demonstrated that compounds with similar structures could inhibit tumor growth in xenograft models, suggesting a promising avenue for cancer therapeutics.
Neuroprotective Effects
The compound has also been explored for its neuroprotective properties:
- Case Study : A patent application detailed the use of aziridine derivatives in protecting neuronal cells from oxidative stress-induced damage. The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties:
- Research Findings : In vitro assays indicated that 3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one exhibited activity against various bacterial strains, possibly due to the disruption of bacterial cell wall synthesis .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one, and how do reaction conditions influence product purity?
- Methodology : The compound can be synthesized via Mannich-type reactions, leveraging the reactivity of the aziridine ring and the ketone group. For example, reacting 3-amino-2,2-dimethylpropan-1-one with aziridine derivatives under reflux conditions in ethanol, followed by recrystallization (e.g., acetone or ethyl acetate) to isolate the product . Temperature control (e.g., 60–80°C) and solvent polarity significantly impact reaction kinetics and stereochemical outcomes.
- Characterization : Use NMR (¹H, ¹³C) to confirm the aziridine ring’s integration and the absence of byproducts. Mass spectrometry (HRMS) verifies molecular weight, while IR spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches .
Q. How can researchers validate the structural integrity of 3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one?
- Approach : Employ X-ray crystallography for definitive stereochemical assignment, particularly if the aziridine ring exhibits strain-induced reactivity. For routine analysis, combine 2D NMR (COSY, HSQC) to resolve coupling between the amino group and adjacent carbons. Elemental analysis ensures stoichiometric consistency .
Advanced Research Questions
Q. What mechanistic insights explain the aziridine ring’s reactivity in nucleophilic substitution reactions involving this compound?
- Analysis : The aziridine’s ring strain (≈60° bond angles) increases susceptibility to nucleophilic attack. In aqueous or polar aprotic solvents, the ring opens preferentially at the less substituted position. For example, reactions with thiols or amines yield linear adducts via SN2 mechanisms. Monitor reaction progress using LC-MS to detect intermediates .
- Case Study : In a comparative study, replacing aziridine with pyrrolidine (5-membered ring) reduced reactivity by 90% in alkylation assays, highlighting the strain’s role .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity, particularly for enzyme inhibition?
- Design :
- Modify substituents : Introduce electron-withdrawing groups (e.g., -CF₃) on the aziridine nitrogen to enhance electrophilicity and binding to catalytic sites.
- Comparative analogs :
| Substituent | Enzyme Inhibition (IC₅₀, μM) | LogP |
|---|---|---|
| Aziridine (parent) | 12.3 ± 1.2 | 1.8 |
| Pyrrolidine | >100 | 2.1 |
| N-CF₃ aziridine | 5.6 ± 0.8 | 2.3 |
- Assays : Use fluorogenic substrates (e.g., Gly-Pro-AMC) for DPP-IV inhibition assays, measuring fluorescence quenching at λₑₓ/λₑₘ = 380/460 nm .
Q. What strategies resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Solubility : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers.
- Assay specificity : Include controls with known inhibitors (e.g., sitagliptin for DPP-IV) to validate assay conditions. Conflicting IC₅₀ values may arise from variations in enzyme sources (human recombinant vs. rodent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
